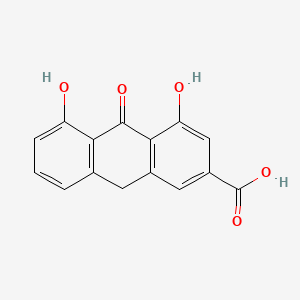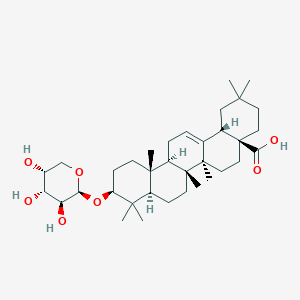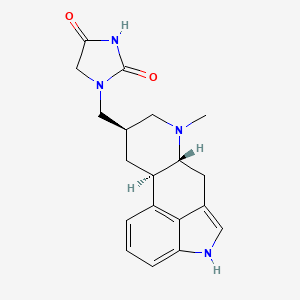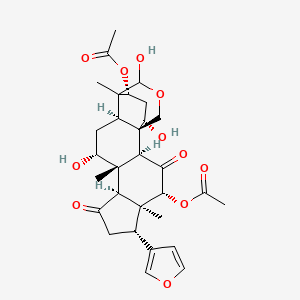
Cardiogen-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium chloride Rb 82 is a radiopharmaceutical diagnostic agent used primarily in Positron Emission Tomography (PET) imaging of the myocardium. This compound is particularly valuable for evaluating regional myocardial perfusion in adult patients with suspected or existing coronary artery disease . Rubidium chloride Rb 82 is a radioactive isotope of rubidium, and it is marketed under trade names such as RUBY-FILL and CardioGen-82 .
Scientific Research Applications
Rubidium chloride Rb 82 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms.
Biology: Utilized in cellular studies to understand ion transport and cellular uptake mechanisms.
Medicine: Primarily used in PET imaging to evaluate myocardial perfusion and diagnose coronary artery disease.
Industry: Employed in the production of other radiopharmaceuticals and in research related to nuclear medicine.
Preparation Methods
Rubidium chloride Rb 82 is produced by the decay of its parent isotope, strontium-82. The production process involves a generator system where strontium-82 is adsorbed on stannic oxide in a lead-shielded column. When eluted with saline, a sterile, non-pyrogenic solution of rubidium chloride Rb 82 is obtained . The generator system allows for the on-demand production of rubidium chloride Rb 82, making it convenient for clinical use .
Chemical Reactions Analysis
Rubidium chloride Rb 82 undergoes several types of chemical reactions, including:
Oxidation and Reduction: Rubidium can be oxidized to form rubidium oxide.
Substitution Reactions: Rubidium chloride can participate in substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions: Typical reagents include chlorine gas for oxidation and various acids for substitution reactions.
Mechanism of Action
Rubidium chloride Rb 82 mimics the behavior of potassium ions due to its similar ionic radius. Once injected, it is rapidly extracted by the myocardium proportional to blood flow. Rubidium ions participate in the sodium-potassium ion exchange pumps present in cell membranes. This allows for the visualization of myocardial perfusion, as areas with reduced blood flow will show decreased uptake of rubidium chloride Rb 82 .
Comparison with Similar Compounds
Rubidium chloride Rb 82 is unique due to its short half-life of approximately 75 seconds, which allows for rapid imaging and minimal radiation exposure . Similar compounds include:
Potassium chloride: Shares similar ionic behavior but is not radioactive.
Cesium chloride: Another alkali metal chloride with similar chemical properties but different applications.
Strontium chloride: Used in different radiopharmaceutical applications but has a longer half-life compared to rubidium chloride Rb 82.
Rubidium chloride Rb 82 stands out for its specific use in myocardial perfusion imaging and its rapid uptake by myocardial cells, making it a valuable tool in the diagnosis and management of coronary artery disease.
properties
CAS RN |
132486-03-4 |
|---|---|
Molecular Formula |
ClRb |
Molecular Weight |
117.37 g/mol |
IUPAC Name |
rubidium-82(1+);chloride |
InChI |
InChI=1S/ClH.Rb/h1H;/q;+1/p-1/i;1-3 |
InChI Key |
FGDZQCVHDSGLHJ-RYDPDVNUSA-M |
Isomeric SMILES |
[Cl-].[82Rb+] |
SMILES |
[Cl-].[Rb+] |
Canonical SMILES |
[Cl-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)







